Cas no 13800-99-2 (1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole)
![1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole structure](https://ja.kuujia.com/scimg/cas/13800-99-2x500.png)
1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole 化学的及び物理的性質
名前と識別子
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- 1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole
- 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
- 13800-99-2
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- インチ: InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2
- InChIKey: XKJLASFYTFYTAS-UHFFFAOYSA-N
- ほほえんだ: C1CC2=C(C1)NC3=C2C=CC(=C3)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 202.074227566g/mol
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.6Ų
1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199007695-1g |
6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
13800-99-2 | 97% | 1g |
$375.95 | 2022-04-02 |
1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indole 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1,2,3,4-tetrahydro-6-nitro-Cyclopent[b]indoleに関する追加情報
1,2,3,4-Tetrahydro-6-Nitro-Cyclopent[b]Indole (CAS No. 13800-99-2): A Comprehensive Overview
1,2,3,4-Tetrahydro-6-nitro-cyclopent[b]indole, identified by the CAS registry number CAS No. 13800-99-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroindoles, which are known for their diverse biological activities and structural versatility. The presence of a nitro group at the 6-position introduces unique electronic properties, making this compound a subject of interest for both academic research and potential therapeutic applications.
The molecular structure of 1,2,3,4-tetrahydro-6-nitro-cyclopent[b]indole consists of a cyclopentane ring fused to an indole moiety. The indole core is a bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing ring. The tetrahydro designation indicates that the five-membered ring is partially saturated, with four hydrogen atoms contributing to its structure. The nitro group (-NO₂) at the 6-position introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties.
Recent studies have explored the synthesis of CAS No. 13800-99-2 through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the indole framework. These methods offer high yields and excellent control over stereochemistry, making them highly suitable for large-scale production. Additionally, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
The biological activity of 1,2,3,4-tetrahydro-6-nitro-cyclopent[b]indole has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in neurological disorders. For instance, studies published in 2023 have highlighted its ability to modulate monoamine oxidase (MAO) activity, suggesting its potential as a candidate for treating neurodegenerative diseases such as Parkinson's disease.
In addition to its enzymatic inhibition properties, this compound has shown promise in anticancer research. Preclinical studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways. These findings have prompted further investigations into its efficacy in animal models of cancer.
The pharmacokinetic profile of CAS No. 13800-99-2 is another area of active research. Studies conducted in 2023 have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models. Results suggest that it exhibits moderate bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes.
From a synthetic perspective, researchers have explored various strategies to optimize the synthesis of 1,2,3,4-tetrahydro-6-nitro-cyclopent[b]indole. One innovative approach involves the use of click chemistry principles to assemble the molecule from modular building blocks. This method not only enhances synthetic efficiency but also facilitates structural modifications for drug discovery purposes.
In conclusion, CAS No. 13800-99-2, or 1,2,3,4-tetrahydro-6-nitro-cyclopent[b]indole, represents a compelling compound with diverse applications in drug discovery and chemical synthesis. Its unique structure and promising biological activities make it a valuable subject for ongoing research efforts.
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